9,10-Dibromo-9,10-dihydro-4H-benzo[4,5]cyclohepta[b]thiophen-4-one
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Overview
Description
9,10-Dibromo-9,10-dihydro-4H-benzo[4,5]cyclohepta[b]thiophen-4-one is an organic compound with the molecular formula C13H8Br2OS. It is a yellow crystalline solid known for its unique structure, which includes a fused thiophene and cycloheptatriene ring system.
Preparation Methods
The synthesis of 9,10-Dibromo-9,10-dihydro-4H-benzo[4,5]cyclohepta[b]thiophen-4-one typically involves the bromination of 9,10-dihydro-4H-benzo[4,5]cyclohepta[b]thiophen-4-one. The reaction is carried out using bromine in an appropriate solvent such as chloroform or carbon tetrachloride under controlled conditions to ensure selective bromination at the 9 and 10 positions . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
9,10-Dibromo-9,10-dihydro-4H-benzo[4,5]cyclohepta[b]thiophen-4-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Reduction Reactions: The compound can be reduced to 9,10-dihydro-4H-benzo[4,5]cyclohepta[b]thiophen-4-one using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation can be carried out using oxidizing agents such as potassium permanganate, leading to the formation of sulfoxides or sulfones.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures to ensure the desired transformation. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
9,10-Dibromo-9,10-dihydro-4H-benzo[4,5]cyclohepta[b]thiophen-4-one has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Material Science: The compound is used in the fabrication of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to its unique electronic properties.
Biological Studies: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 9,10-Dibromo-9,10-dihydro-4H-benzo[4,5]cyclohepta[b]thiophen-4-one involves its interaction with specific molecular targets. The bromine atoms in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
9,10-Dibromo-9,10-dihydro-4H-benzo[4,5]cyclohepta[b]thiophen-4-one can be compared with similar compounds such as:
9,10-Dihydro-4H-benzo[4,5]cyclohepta[b]thiophen-4-one: Lacks the bromine atoms, making it less reactive in substitution reactions.
9,10-Dichloro-9,10-dihydro-4H-benzo[4,5]cyclohepta[b]thiophen-4-one: Similar structure but with chlorine atoms instead of bromine, leading to different reactivity and applications.
9,10-Diiodo-9,10-dihydro-4H-benzo[4,5]cyclohepta[b]thiophen-4-one: Contains iodine atoms, which can affect the compound’s electronic properties and reactivity.
The uniqueness of this compound lies in its specific reactivity due to the presence of bromine atoms, making it a valuable compound in various chemical and biological applications .
Properties
IUPAC Name |
8,9-dibromo-6-thiatricyclo[8.4.0.03,7]tetradeca-1(14),3(7),4,10,12-pentaen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Br2OS/c14-10-7-3-1-2-4-8(7)12(16)9-5-6-17-13(9)11(10)15/h1-6,10-11H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMLHOINVMYQJPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C(C3=C(C2=O)C=CS3)Br)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Br2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10381711 |
Source
|
Record name | AC1MCYNQ | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10381711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34580-10-4 |
Source
|
Record name | AC1MCYNQ | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10381711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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